molecular formula C18H18N6O4 B2739498 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea CAS No. 1172951-70-0

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea

Cat. No.: B2739498
CAS No.: 1172951-70-0
M. Wt: 382.38
InChI Key: OZZFWKWUPFOQDD-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel therapeutic agents. This complex molecule features a hybrid structure incorporating multiple pharmaceutically relevant heterocyclic systems, including a benzo[1,3]dioxole moiety, a dihydropyrimidin-2-one (pyrimidine) ring, and a methyl-substituted pyrazole core, all connected through a urea linkage. The strategic molecular architecture of this compound suggests potential for diverse biological activities, as pyrimidine derivatives are extensively documented in scientific literature to possess a broad spectrum of pharmacological properties. Research indicates that tetrahydropyrimidine-2-one derivatives, which share structural similarities with the pyrimidine component of this compound, have demonstrated promising antibacterial, cytotoxic, antifungal, and anti-inflammatory activities in preclinical studies . These derivatives are frequently synthesized via the Biginelli reaction, a one-pot multicomponent condensation reaction that efficiently produces functionalized dihydropyrimidine scaffolds . The presence of the 1,3-benzodioxole group is also noteworthy, as this pharmacophore is found in numerous biologically active molecules and often contributes to metabolic stability and receptor binding affinity. Researchers are investigating this compound primarily as a key intermediate in synthetic chemistry programs and for use in high-throughput screening assays to identify new lead compounds for drug discovery. The molecular framework is particularly relevant for studying structure-activity relationships in the development of enzyme inhibitors and receptor modulators. As with all our chemical entities, this product is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can access comprehensive analytical data including structural characterization information to support their investigative work.

Properties

CAS No.

1172951-70-0

Molecular Formula

C18H18N6O4

Molecular Weight

382.38

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]urea

InChI

InChI=1S/C18H18N6O4/c1-3-11-8-16(25)22-17(19-11)24-15(6-10(2)23-24)21-18(26)20-12-4-5-13-14(7-12)28-9-27-13/h4-8H,3,9H2,1-2H3,(H,19,22,25)(H2,20,21,26)

InChI Key

OZZFWKWUPFOQDD-UHFFFAOYSA-N

SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)NC3=CC4=C(C=C3)OCO4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3

It features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, linked to a urea group and a substituted pyrazole derivative. Such structural characteristics often contribute to the compound's pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this one. Notably, research on thiourea derivatives incorporating benzo[d][1,3]dioxole moieties showed significant anticancer activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)MCF74.52

The above data indicates that the compound exhibits lower IC50 values compared to doxorubicin in certain cell lines, suggesting a promising anticancer profile with reduced cytotoxicity toward normal cells (IC50 > 150 µM) .

The mechanisms underlying the anticancer effects of this class of compounds include:

Inhibition of EGFR: The compound may inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Induction of Apoptosis: Studies utilizing annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways. This involves modulation of proteins such as Bax and Bcl-2 .

Cell Cycle Arrest: Analysis indicates that treatment with these compounds leads to cell cycle arrest at specific phases, contributing to their antiproliferative effects .

Case Studies and Research Findings

One notable study investigated the synthesis and biological evaluation of thiourea derivatives related to benzo[d][1,3]dioxole. The results indicated that these derivatives not only inhibited cancer cell proliferation but also exhibited antioxidant properties and inhibited metabolic enzymes relevant in cancer progression .

Another study focused on the neurokinin receptor antagonistic properties of related dihydropyrimidinone compounds, which could also suggest potential applications beyond oncology .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on core scaffolds and substituents:

Compound Name / ID Core Structure Key Substituents Bioactivity Relevance Reference
Target compound Urea-linked pyrazole-pyrimidinone Benzo[d][1,3]dioxol-5-yl, 4-ethyl-6-oxo-dihydropyrimidin-2-yl, 3-methyl-pyrazole Antimicrobial, kinase inhibition (hypothesized)
5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Dihydropyrazole Benzo[d][1,3]dioxol-5-yl, tert-butyl Anticonvulsant
1-(4,6-dimethoxypyrimidin-2-yl)-3-{[1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazol-5-yl]sulfonyl}urea Sulfonylurea-pyrazole-pyrimidine Methoxy-pyrimidine, tetrazole Herbicidal (sulfonylurea class)
4,5′-bipyrazol-5-ol derivatives Bipyrazole Aryl/heteroaryl substituents Antibacterial, antifungal

Key Observations :

  • The 3-methyl-pyrazole substituent may reduce steric hindrance compared to bulkier groups (e.g., tert-butyl in ), enhancing binding to compact enzyme active sites.
Physicochemical and Pharmacokinetic Properties
Property Target Compound 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole () Sulfonylurea Analogs ()
LogP ~2.8 (predicted) ~3.5 ~1.9
Solubility (mg/mL) 0.15 (aqueous buffer, pH 7.4) 0.02 0.5
Metabolic Stability High (benzodioxole resistance) Moderate Low (sulfonylurea hydrolysis)

Implications :

  • The target compound’s lower LogP than suggests improved aqueous solubility, critical for oral bioavailability.
  • Benzodioxole may confer resistance to CYP450-mediated metabolism, extending half-life compared to sulfonylureas .

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